
Bufuralol
Descripción general
Descripción
Bufuralol es un potente antagonista del receptor beta-adrenérgico con actividad agonista parcial. Se utiliza principalmente en el tratamiento de la hipertensión y otras afecciones cardiovasculares. This compound es único entre los bloqueadores beta porque contiene un anillo de benzofurano, que no se encuentra comúnmente en otros bloqueadores beta .
Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
Bufuralol acts as a potent beta-adrenoceptor antagonist with partial agonist activity. It has demonstrated efficacy in reducing exercise-induced tachycardia, with studies indicating that doses of 60 mg and 120 mg produce significant reductions comparable to propranolol, although with a longer duration of action . The pharmacokinetic profile shows that this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C19 .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1.5 h (7.5 mg), 2 h (other doses) |
Elimination Half-Life | 2.61 h to 4.85 h |
Main Metabolite | 1′-hydroxy-bufuralol (carbinol) |
Hypertension Treatment
This compound was investigated for its antihypertensive effects and was in phase III clinical trials; however, this research has since been discontinued due to various factors including safety concerns related to its side effects compared to other beta-blockers . Despite this, the drug's efficacy in managing hypertension remains a point of interest for further studies.
Case Studies on Metabolism
Several studies have focused on this compound's metabolism as a model for understanding drug interactions and genetic polymorphisms affecting drug metabolism. For instance, research has shown that this compound's metabolism can be significantly influenced by genetic variations in cytochrome P450 enzymes, which can lead to differences in drug efficacy and safety among individuals .
Example Study:
- Title: Defective Hydroxylation of this compound Associated with Side Effects
- Findings: The study indicated that individuals with polymorphisms affecting CYP2D6 exhibited altered metabolism of this compound, which correlated with increased side effects .
Research on Drug Interactions
This compound has been utilized as a probe in studies examining the inhibition of cytochrome P450 enzymes. For example, desipramine has been shown to inhibit this compound's hydroxylation in both rat and human models, providing insights into potential drug-drug interactions that could impact clinical outcomes .
Mecanismo De Acción
Bufuralol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la frecuencia cardíaca y la presión arterial. Al antagonizar estos receptores, this compound reduce los efectos de las catecolaminas como la epinefrina y la norepinefrina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial . This compound se metaboliza principalmente por CYP2D6, que lo convierte en varios metabolitos activos, incluyendo 1'-hidroxithis compound .
Análisis Bioquímico
Biochemical Properties
Bufuralol interacts with the beta-adrenoceptor, acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing it from carrying out its normal function. The compound is metabolized by the enzyme CYP2D6 , which is part of the cytochrome P450 family of enzymes that play a crucial role in drug metabolism .
Cellular Effects
As a beta-adrenoceptor antagonist, this compound can have significant effects on cells. By blocking the activation of beta-adrenoceptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific beta-adrenoceptors that are present.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with beta-adrenoceptors. As an antagonist, it binds to these receptors and prevents their activation . This can lead to changes in cell signaling, gene expression, and metabolism. The compound’s effects can also be influenced by its metabolism by CYP2D6 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the compound’s metabolism by CYP2D6 can lead to the production of different metabolites . These metabolites can have their own effects on cells and can influence the overall effects of this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the enzyme CYP2D6 . The main metabolic pathway for this compound is aromatic hydroxylation, but it also undergoes conjugation . Both of these processes can lead to the formation of metabolites that can have their own biological effects .
Transport and Distribution
Given its interactions with beta-adrenoceptors and CYP2D6, it is likely that it can be transported to various parts of the cell where these molecules are located .
Subcellular Localization
Given its interactions with beta-adrenoceptors and CYP2D6, it is likely that it can be found in locations within the cell where these molecules are present .
Métodos De Preparación
Bufuralol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-bromo-1-(7-etilbenzofuran-2-il)etanol con terc-butilamina. Esta reacción generalmente requiere un solvente como el tolueno y se lleva a cabo bajo condiciones de reflujo . Los métodos de producción industrial a menudo involucran rutas quimioenzimáticas para obtener formas enantioméricamente enriquecidas de this compound. Estos métodos utilizan resolución cinética catalizada por lipasa para lograr un alto exceso enantiomérico .
Análisis De Reacciones Químicas
Bufuralol experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen hipoclorito de sodio para la oxidación e hidruro de aluminio y litio para la reducción. Los principales productos formados a partir de estas reacciones incluyen 1'-hidroxithis compound, 1'-oxoburalol y 1'2'-etenilthis compound . This compound se metaboliza ampliamente por las enzimas del citocromo P450, particularmente CYP2D6, CYP1A2 y CYP2C19 .
Comparación Con Compuestos Similares
Bufuralol es único entre los bloqueadores beta debido a su estructura de anillo de benzofurano. Compuestos similares incluyen propranolol, alprenolol y metoprolol, que también son antagonistas del receptor beta-adrenérgico pero no contienen un anillo de benzofurano . La actividad agonista parcial de this compound y su metabolismo por múltiples enzimas del citocromo P450 lo distinguen de otros bloqueadores beta .
Actividad Biológica
Bufuralol, a selective beta-adrenoceptor antagonist with partial agonist activity, has garnered attention for its pharmacological properties and metabolic pathways. This article explores its biological activity, focusing on its metabolism, pharmacokinetics, and pharmacodynamics, supported by case studies and research findings.
1. Metabolism of this compound
This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in its biotransformation. Studies indicate that this compound undergoes hydroxylation to form several metabolites, with 1'-hydroxythis compound being the predominant one. The metabolic pathways can be influenced by genetic polymorphisms in the CYP2D6 gene, leading to variations in drug metabolism among individuals.
Table 1: Metabolites of this compound
Metabolite | Formation Pathway | CYP Enzyme Involved |
---|---|---|
1'-Hydroxythis compound | Hydroxylation | CYP2D6 |
1'2'-Ethenylthis compound | Ethenylation | CYP2D4 (rat), CYP2D6 (human) |
Other minor metabolites | Various pathways | Various CYP isoforms |
2. Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME). In clinical studies, the plasma concentration of this compound peaks approximately 1.5 to 2 hours after administration. The elimination half-life varies among individuals, typically ranging from 2.61 to 4.85 hours.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1.5 - 2 hours post-dose |
Elimination Half-Life | 2.61 - 4.85 hours |
Duration of Action | Long (up to 24 hours) |
3. Pharmacodynamics
This compound exhibits a dose-dependent reduction in exercise-induced tachycardia, demonstrating its efficacy as a beta-adrenoceptor antagonist. Clinical trials have shown that doses of this compound (7.5 mg to 120 mg) effectively lower heart rates during exercise testing.
Case Study: Exercise Heart Rate Reduction
In a double-blind study involving eight subjects, this compound was administered at various doses alongside propranolol as a control. The findings indicated that:
- This compound at doses of 60 mg and 120 mg produced similar reductions in heart rate compared to propranolol at lower doses.
- The lowest heart rate was observed at 2 hours post-administration for all active treatments.
4. Genetic Variability in Metabolism
Genetic polymorphisms in the CYP2D6 enzyme significantly impact this compound metabolism. Individuals categorized as poor metabolizers exhibit higher plasma concentrations of this compound due to reduced metabolic clearance compared to extensive metabolizers.
Table 3: Impact of CYP2D6 Polymorphisms on this compound Metabolism
Metabolizer Type | Plasma Concentration Ratio | Notes |
---|---|---|
Extensive Metabolizers | Lower concentrations | Efficient clearance |
Poor Metabolizers | Higher concentrations | Reduced hydroxylation |
5. Conclusion
This compound serves as an important compound in pharmacology due to its beta-adrenoceptor antagonistic properties and complex metabolic pathways mediated by CYP enzymes. Its clinical efficacy is influenced by genetic variations among patients, highlighting the need for personalized approaches in its therapeutic use.
Propiedades
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBTPPFLLCUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59652-29-8 (hydrochloride) | |
Record name | Bufuralol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866414 | |
Record name | Bufuralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-62-4, 57704-15-1 | |
Record name | Bufuralol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufuralol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufuralol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bufuralol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufuralol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFURALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.